Raphin1 acetate
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Overview
Description
Raphin1 acetate is an orally bioavailable, selective inhibitor of the regulatory phosphatase PPP1R15B (R15B). It binds strongly to the R15B-PP1c holophosphatase with a dissociation constant (Kd) of 0.033 micromolar . This compound is known for its ability to cross the blood-brain barrier and reduce organismal and molecular deficits in models of protein misfolding diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Raphin1 acetate involves several steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization with acetic anhydride to form the core structure of this compound.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Using large reactors to carry out the chemical reactions.
Purification: Employing industrial-scale purification techniques such as large-scale chromatography or crystallization.
Quality control: Ensuring the final product meets the required purity standards through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Raphin1 acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form the corresponding reduced products.
Substitution: It can undergo substitution reactions, particularly at the chlorine atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Scientific Research Applications
Raphin1 acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the regulation of phosphatases and their role in cellular processes.
Biology: It is used to investigate the role of phosphatases in protein synthesis and degradation.
Industry: It is used in the development of new drugs targeting phosphatases and related pathways.
Mechanism of Action
Raphin1 acetate exerts its effects by selectively inhibiting the regulatory phosphatase PPP1R15B (R15B). It binds strongly to the R15B-PP1c holophosphatase, interfering with substrate recruitment and leading to a rapid and transient accumulation of phosphorylated substrates. This results in a temporary reduction in protein synthesis, which enhances the cell’s quality control capacity by reducing the burden of misfolded proteins .
Comparison with Similar Compounds
Similar Compounds
Sanguinarine chloride: Another phosphatase inhibitor with different selectivity and binding properties.
KY-226: A selective inhibitor of a different phosphatase.
Uniqueness
Raphin1 acetate is unique in its high selectivity for PPP1R15B and its ability to cross the blood-brain barrier. This makes it particularly valuable for studying and potentially treating neurodegenerative diseases .
Properties
IUPAC Name |
acetic acid;2-[(E)-(2,3-dichlorophenyl)methylideneamino]guanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N4.C2H4O2/c9-6-3-1-2-5(7(6)10)4-13-14-8(11)12;1-2(3)4/h1-4H,(H4,11,12,14);1H3,(H,3,4)/b13-4+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDLUFBVKWLRSN-GAYQJXMFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC(=C(C(=C1)Cl)Cl)C=NN=C(N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1=CC(=C(C(=C1)Cl)Cl)/C=N/N=C(N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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